2-methyl-1H-imidazole-4-carboxamide
Overview
Description
2-methyl-1H-imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the second position and a carboxamide group at the fourth position of the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes due to their unique chemical properties.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of enzymes and proteins . They are key components of functional molecules used in diverse applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This interaction can lead to changes in the function of these targets, potentially altering cellular processes.
Biochemical Pathways
Imidazole is a key component in the biosynthesis of histidine and purines . The imidazole intermediate, 5-aminoimidazole-4-carboxamide ribotide (AICAR), is synthesized in both routes but used only in purine biosynthesis .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The proton conduction process of some imidazole-based compounds has been found to be temperature- and humidity-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylimidazole with cyanamide under acidic conditions, which leads to the formation of the desired carboxamide derivative. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as metal salts or organic acids, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of imidazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Imidazole-4-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-methyl-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazole: Lacks the carboxamide group, making it less versatile in certain chemical reactions.
4-methylimidazole: Has the methyl group at a different position, leading to different reactivity and applications.
Imidazole-4-carboxamide: Lacks the methyl group, which can affect its chemical properties and biological activities.
Uniqueness
2-methyl-1H-imidazole-4-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the imidazole ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical modifications and applications compared to its similar counterparts.
Properties
IUPAC Name |
2-methyl-1H-imidazole-5-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-7-2-4(8-3)5(6)9/h2H,1H3,(H2,6,9)(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIROLOZHKYDXJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561210 | |
Record name | 2-Methyl-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87326-30-5 | |
Record name | 2-Methyl-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H-imidazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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